REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.C(OCC)C>CO.C(OCC)(=O)C.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:19])[CH2:14][CH2:13]2)=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
petroleum ether
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
then stirred under a hydrogen atmosphere for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evacuated
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
then dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give a dark red viscous oil
|
Type
|
CUSTOM
|
Details
|
sonicated for 3 minutes
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |